ethyl 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate
Description
Properties
Molecular Formula |
C9H7Cl2N3O2 |
|---|---|
Molecular Weight |
260.07 g/mol |
IUPAC Name |
ethyl 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate |
InChI |
InChI=1S/C9H7Cl2N3O2/c1-2-16-8(15)4-3-12-6-5(4)13-9(11)14-7(6)10/h3,12H,2H2,1H3 |
InChI Key |
RDOPWDCDXONQMA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CNC2=C1N=C(N=C2Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Halogenation
- Halogenated pyrimidine precursors such as 2,4-dichloropyrimidine derivatives are commonly used as starting points.
- Selective chlorination can be achieved using reagents like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) under controlled conditions to install chlorine atoms at desired positions.
Cyclization to Form Pyrrolo[3,2-d]pyrimidine Core
- Cyclization is often performed by reacting halogenated pyrimidine amines with α,β-unsaturated carboxylic acids or their derivatives (e.g., acrylic acid or esters).
- Catalysts such as metal salts (nickel chloride, cuprous halides) and organic ligands (triphenylphosphine, triethylamine) facilitate coupling and cyclization reactions.
- Typical solvents include dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), tetrahydrofuran (THF), or 1,4-dioxane .
- Reaction temperatures range from 50 to 110 °C under inert atmosphere (nitrogen) to prevent oxidation.
Esterification and Oxidation
- The carboxylic acid intermediate at the 7-position can be converted to the ethyl ester by reaction with ethanol under acidic or basic catalysis.
- Oxidation steps, if required to aromatize or stabilize the pyrrolo ring, can be performed using oxidants such as 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) .
- The oxidation is typically carried out in solvents like THF at 20–60 °C.
Detailed Example of a Related Preparation Method
A closely related compound, 2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid , has been synthesized via a three-step process that can be adapted for this compound:
| Step | Reaction Description | Reagents & Conditions | Yield (%) |
|---|---|---|---|
| 1. Coupling | 5-bromo-2-chloro-N-cyclopentylpyrimidine-4-amine + acrylic acid | NiCl2, CuI, triphenylphosphine, DIPEA, ethanol, 65 °C, 8 h | 73.1 |
| 2. Cyclization | Intramolecular cyclization of acrylic acid adduct | CuCl, triethylamine, DMSO, 70 °C, 12 h | 97.6 |
| 3. Oxidation | Aromatization with DDQ | DDQ, THF, 20-60 °C, 3 h | 85.0 |
This method avoids expensive palladium catalysts and uses readily available reagents, providing a cost-effective and scalable route.
Adaptation for this compound
- Replace cyclopentylamine substituent with appropriate amine or leave unsubstituted depending on target structure.
- Use 2,4-dichloropyrimidine derivatives as starting materials.
- Employ acrylic acid or ethyl acrylate for coupling to introduce the carboxylate or ester group at the 7-position.
- Optimize reaction conditions (temperature, solvent, catalyst loading) to maximize yield and purity.
- Final esterification can be performed if starting from the acid intermediate.
Summary Table of Key Parameters for Preparation
| Parameter | Options / Details |
|---|---|
| Starting materials | 2,4-dichloropyrimidine derivatives, acrylic acid or ethyl acrylate |
| Catalysts | Nickel salts (NiCl2, NiBr2), cuprous halides (CuI, CuCl), organic ligands (triphenylphosphine) |
| Solvents | Ethanol, DMSO, DMF, THF, 1,4-dioxane, acetonitrile |
| Bases | Triethylamine, N,N-diisopropylethylamine, triethylenediamine, inorganic bases (K2CO3, NaOH) |
| Temperature range | 50–110 °C |
| Atmosphere | Nitrogen (inert) |
| Oxidants (if needed) | DDQ (2,3-dichloro-5,6-dicyano-p-benzoquinone) |
| Reaction time | 8–12 hours |
| Yield range | 70–98% (depending on step and optimization) |
Research Findings and Considerations
- Avoiding palladium catalysts reduces cost and environmental impact.
- Use of nickel and copper catalysts with appropriate ligands provides high coupling efficiency.
- Reaction conditions must be carefully controlled to prevent side reactions such as over-chlorination or polymerization.
- Purification typically involves filtration, washing with ethanol or water, and drying under controlled temperature.
- Analytical techniques such as HPLC and NMR confirm product identity and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The dichloro groups can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: The pyrrolo[3,2-d]pyrimidine core can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and oxidizing or reducing agents (e.g., hydrogen peroxide, sodium borohydride). The reactions are typically carried out under controlled temperatures and may require inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolo[3,2-d]pyrimidine derivatives, while oxidation or reduction can lead to different oxidation states of the compound .
Scientific Research Applications
Ethyl 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of ethyl 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function . The pathways involved may include the inhibition of kinase activity, leading to the disruption of cellular signaling processes .
Comparison with Similar Compounds
Ethyl 7-Bromo-2,4-Diethoxy-5H-Pyrrolo[3,2-d]Pyrimidine-6-Carboxylate
- Molecular Formula : C₁₃H₁₆BrN₃O₄
- Molecular Weight : 358.19 g/mol
- Key Differences: Bromine at position 7 and ethoxy groups at positions 2 and 4 replace the dichloro and ethyl ester groups. The bromine atom increases molecular weight and may alter reactivity (e.g., facilitating Suzuki couplings).
2,4-Dichloro-7H-Pyrrolo[2,3-d]Pyrimidine-5-Carboxylic Acid
- Molecular Formula : C₇H₃Cl₂N₃O₂
- Molecular Weight : 232.02 g/mol
- Key Differences :
Core Modifications in Pyrrolopyrimidine Derivatives
Tert-Butyl 2,4-Dichloro-5H-Pyrrolo[3,4-d]Pyrimidine-6(7H)-Carboxylate
- Molecular Formula : C₁₁H₁₂Cl₂N₄O₂
- Molecular Weight : 303.15 g/mol
Ethyl 3-(4-Chlorophenyl)-2-(Dipentylamino)-4-Oxo-5-Phenyl-4,5-Dihydro-3H-Pyrrolo[3,2-d]Pyrimidine-7-Carboxylate
- Molecular Formula : C₃₁H₃₃ClN₄O₃
- Molecular Weight : 553.08 g/mol
- Key Differences: A 4-chlorophenyl group and dipentylamino substituent increase lipophilicity (LogP >5). The 4-oxo group introduces hydrogen-bonding capability, enhancing interactions with biological targets like enzymes .
Physicochemical and Structural Properties
| Compound | Molecular Weight (g/mol) | Core Structure | Key Substituents | Solubility (Predicted) |
|---|---|---|---|---|
| Target Compound | 276.08 | Pyrrolo[3,2-d]pyrimidine | 2,4-Cl; 7-COOEt | Low (Lipophilic) |
| Ethyl 7-Bromo-2,4-Diethoxy Derivative | 358.19 | Pyrrolo[3,2-d]pyrimidine | 7-Br; 2,4-OEt; 6-COOEt | Moderate |
| 2,4-Dichloro-[2,3-d]Pyrimidine Acid | 232.02 | Pyrrolo[2,3-d]pyrimidine | 2,4-Cl; 5-COOH | High (Aqueous) |
| Tert-Butyl [3,4-d]Pyrimidine Ester | 303.15 | Pyrrolo[3,4-d]pyrimidine | 2,4-Cl; 6-COOtBu | Low |
Structural Insights :
- Crystal Packing : Similar compounds (e.g., ) exhibit planar fused-ring systems stabilized by C–H···O/N hydrogen bonds and π-π interactions. The target compound’s dichloro groups may enhance halogen bonding in crystal lattices .
- Conformational Flexibility : Ethyl esters (as in the target compound) allow rotational freedom, whereas tert-butyl or carboxylic acid groups restrict motion .
Biological Activity
Ethyl 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.
- Molecular Formula : C₉H₇Cl₂N₃O₂
- Molecular Weight : 260.08 g/mol
- CAS Number : 1638771-75-1
The biological activity of this compound can be attributed to its structural features that allow interaction with various biological targets. Notably, compounds in the pyrrolo[3,2-d]pyrimidine family have shown promising results in:
- Anticancer Activity : Studies indicate that related pyrimidine derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures demonstrated IC₅₀ values ranging from 0.87 to 12.91 μM against MCF-7 and MDA-MB-231 breast cancer cells, outperforming traditional chemotherapeutics like 5-Fluorouracil (5-FU) .
- Antiviral Properties : Ethyl 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine derivatives have been evaluated for antiviral activity against influenza viruses. One study reported a reduction of viral load in infected mice models, suggesting a direct effect on viral replication .
Biological Activity Data Table
Case Studies and Research Findings
- Anticancer Efficacy : In vitro studies have shown that ethyl 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine derivatives induce apoptosis in cancer cells by activating caspase pathways. One study highlighted an increase in caspase-9 levels in treated samples compared to controls .
- Pharmacokinetics : The pharmacokinetic profile of related compounds indicates favorable oral bioavailability and clearance rates. For example, a similar compound exhibited a clearance rate of 82.7 mL/h/kg with an oral bioavailability of approximately 31.8% .
- Safety Profile : Subacute toxicity studies conducted on healthy mice revealed no significant adverse effects when administered at high doses (40 mg/kg). This suggests a potentially favorable safety profile for further development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
